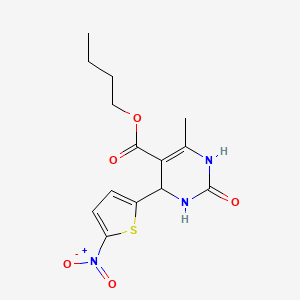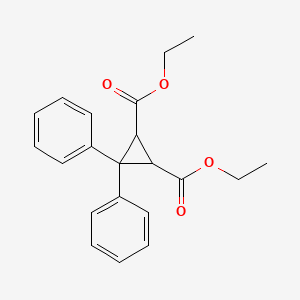
diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate
Vue d'ensemble
Description
Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate, also known as DDC, is a synthetic compound with potential applications in scientific research. It is a cyclopropane-containing molecule that has been synthesized through various methods and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments. In
Applications De Recherche Scientifique
Synthesis and Organic Chemistry
- Chemical Synthesis Applications : Diethyl 3,3-diphenyl-1,2-cyclopropanedicarboxylate is used in chemical synthesis, particularly in tandem oxidation procedures using manganese (IV) oxide. This process involves the trapping of activated alcohols and the formation of unsaturated carbonyls. The compound serves as a building block in these reactions, contributing to the synthesis of complex organic molecules (Taylor, Campbell, & McAllister, 2008).
- Catalytic Reactions : It plays a role in catalytic reactions, such as in the cyclopropanation of dimethyl fumarate and maleate, catalyzed by cobalt or nickel complexes. These reactions yield various cyclopropane derivatives, showcasing the versatility of this compound in generating a range of organic compounds (Kanai, Nishiguchi, & Matsuda, 1983).
Polymer Chemistry
- Polymer Synthesis : This compound is also significant in polymer chemistry. For instance, it undergoes ring-opening polymerization under specific conditions to produce polymers. Such polymers are characterized by their solubility in halogenated solvents and have been studied using various techniques like GPC, IR, and NMR (Penelle, Clarebout, & Balikdjian, 1994).
- Cyclopolymerization : It is used in cyclopolymerization processes to create polymers with specific structural units, such as 1,2-cyclopent-1-enylenvinylene units. This demonstrates its application in creating complex polymer structures with unique properties (Anders, Nuyken, Buchmeiser, & Wurst, 2002).
Medicinal Chemistry and Drug Development
- Drug Synthesis : In the realm of medicinal chemistry, this compound is utilized in the synthesis of various compounds with potential pharmaceutical applications. For example, it's used in the synthesis of specific diethyl-5-(2-(1-(4-bromophenyl)ethylidene)hydrazinyl)-3-methyl-1,2-dihydro-[1,1′-diphenyl]-2,6-dicarboxylate compounds, which might have medicinal properties (Ismiyev, Maharramov, Askerov, & Potekhin, 2015).
Chemical Reaction Studies
- Mechanistic Studies : This chemical is often used in studies to understand the mechanisms of various chemical reactions. For instance, it has been employed in experimental and theoretical studies to explore different levels of computational methods, helping to elucidate the behavior of molecules during reactions (Asadi, Asnaashariisfahani, Vessally, & Esrafili, 2015).
Propriétés
IUPAC Name |
diethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-3-24-19(22)17-18(20(23)25-4-2)21(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSQJITDFTKST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-bromophenyl)-3-[(4-methylbenzyl)amino]-2-buten-1-one](/img/structure/B3983665.png)
![N-[1-({[(4-bromophenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-fluorobenzamide](/img/structure/B3983666.png)

![5-tert-butyl-1-[(mesityloxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B3983684.png)

![7-tert-butyl-2-(2-thienyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B3983701.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-N'-(2,3-dimethylphenyl)malonamide](/img/structure/B3983703.png)
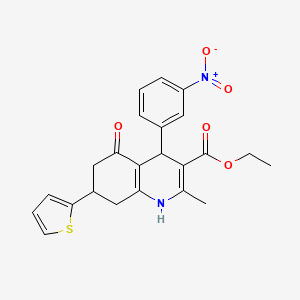
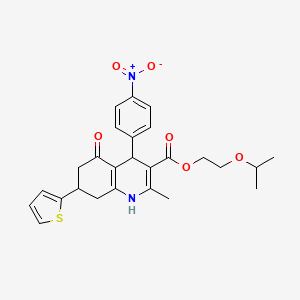

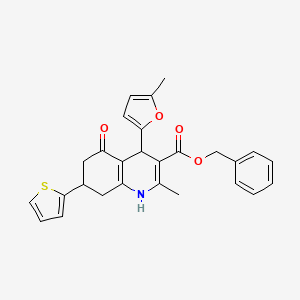
![methyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3983735.png)
![{4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1-piperazinyl}acetonitrile dihydrochloride](/img/structure/B3983742.png)
